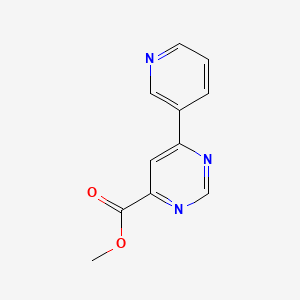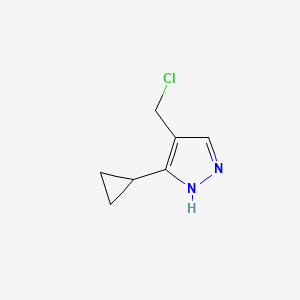![molecular formula C12H14O3 B1490693 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde CAS No. 1520556-11-9](/img/structure/B1490693.png)
3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde
Overview
Description
3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde, also known as DMDBC, is a compound commonly used in scientific research. It is a versatile organic compound that has been found to have a wide range of applications in the fields of synthetic chemistry, biochemical research, and pharmacology. DMDBC is a highly reactive compound, which makes it a valuable tool for scientists to use in their experiments.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is involved in the synthesis and study of chemical properties of various organic compounds. For instance, it serves as a starting material or intermediate in the synthesis of complex organic molecules. Research has shown its application in the synthesis of N,N,C-terdentates through reactions with aminoacridines, leading to the production of polymethylene-phenylbenzo[b]-phenanthrolines, which are new N,N,C-terdentates. This process demonstrates the compound's versatility in forming rigid structures useful in chemical synthesis (Rahman & Jahng, 2007).
Application in Lichen Chemistry
The compound has also been identified as a structural component in the chemistry of lichens. Specifically, it is related to the structure of depsidones found in lichen extracts, showcasing the diversity of natural products chemistry and the role of such compounds in understanding biological processes and potential applications in drug discovery (Elix et al., 1987).
Electropolymerization and Electrochromic Applications
In the field of materials science, derivatives of this compound have been investigated for their electropolymerization kinetics and potential use in electrochromic window applications. Studies have focused on optimizing the electropolymerization conditions to achieve high-contrast materials for use in smart window technologies, demonstrating the compound's importance in the development of new materials with advanced functionalities (Kim & Taya, 2010).
properties
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-14-10-4-3-9(6-13)5-11(10)15-8-12/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZYZCAEQAXLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)C=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)


![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)
![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)






![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)